molecular formula C15H21N3 B1401099 N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine CAS No. 1479996-58-1

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine

Cat. No. B1401099
M. Wt: 243.35 g/mol
InChI Key: SCAJVFOQQWDUAA-UHFFFAOYSA-N
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Description

“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is a compound with the CAS Number: 1479996-58-1 . It has a molecular weight of 243.35 . The IUPAC name for this compound is N-(1H-indol-4-ylmethyl)-1-methyl-4-piperidinamine .


Synthesis Analysis

Indole derivatives, such as “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine”, have been synthesized for various biological activities . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .


Molecular Structure Analysis

The InChI code for “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is 1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 . The InChI key is SCAJVFOQQWDUAA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” has a molecular weight of 243.35 . It is stored at temperatures between 28 C .

Scientific Research Applications

Dual Inhibitor Properties

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine, through its derivatives, has been identified as a potential dual inhibitor of cholinesterase and monoamine oxidase. This characteristic may make it valuable in the treatment of neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Synthesis and Structural Evaluation

Efficient synthesis methods for compounds like N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine have been explored, employing techniques such as the Ullmann-type intramolecular arylamination using the CuI-K3PO4-DMF system. These methods are significant for the preparation of N-alkylated and N-arylated derivatives of related compounds (Melkonyan, Karchava, & Yurovskaya, 2008).

Neurotransmitter and Behavior Effects in Rat Models

Studies on novel compounds targeting monoamine oxidases and cholinesterases, which include the benzylpiperidine moiety and indolyl propargylamino moiety, similar to the structure of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine, have shown significant effects on cerebral amine neurotransmitter systems and neuroprotective activity in rat models. This research is pivotal in understanding the therapeutic potential of these compounds in neurodegenerative disorders (Stasiak et al., 2014).

Applications in Synthesis of Other Compounds

In addition, the chemical structure of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine serves as a framework for the synthesis of other pharmacologically relevant compounds. Techniques such as Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles have been applied to produce compounds with similar structures, which are useful in the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” and other indole derivatives may have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAJVFOQQWDUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=C3C=CNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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